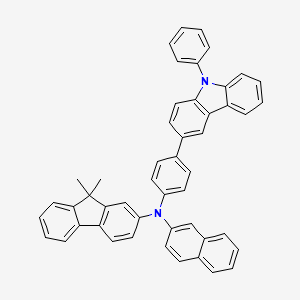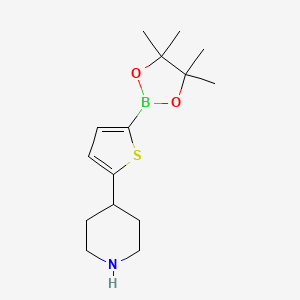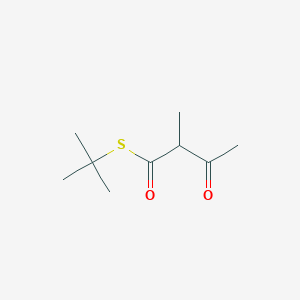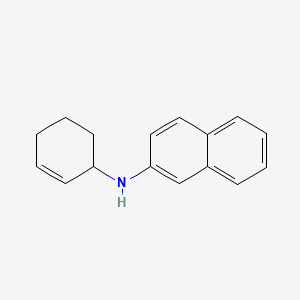
3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methoxymethyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-6-(methoxymethyl)naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or hydroxylated derivatives.
科学的研究の応用
3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Potential use in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic attack, electrophilic substitution, and coordination with metal ions in catalytic processes .
類似化合物との比較
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure with a bromine atom and a methoxy group on the naphthalene ring.
Methyl 6-bromo-2-naphthoate: Contains a bromine atom and a methoxy group, but with an ester functional group instead of a methoxymethyl group.
特性
CAS番号 |
89113-47-3 |
|---|---|
分子式 |
C13H13BrO2 |
分子量 |
281.14 g/mol |
IUPAC名 |
3-bromo-2-methoxy-6-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C13H13BrO2/c1-15-8-9-3-4-10-7-13(16-2)12(14)6-11(10)5-9/h3-7H,8H2,1-2H3 |
InChIキー |
VGCMZHQKLVIEAY-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=CC(=C(C=C2C=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)

![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)

![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B14132503.png)


methanone](/img/structure/B14132518.png)




![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
